2-Chloro-4-fluoro-6-methylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-fluoro-6-methylbenzonitrile is an organic compound with the molecular formula C8H5ClFN. It is a white to off-white crystalline solid with a melting point of 74-76°C . This compound is a derivative of benzonitrile and contains chlorine, fluorine, and methyl substituents on the benzene ring, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of 2-Chloro-4-fluoro-6-methylbenzonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-4-fluoro-6-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile . Industrial production methods may involve the use of advanced catalytic processes to optimize yield and purity.
Analyse Chemischer Reaktionen
2-Chloro-4-fluoro-6-methylbenzonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form amines, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with various organometallic reagents to form more complex molecules.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-fluoro-6-methylbenzonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chloro-4-fluoro-6-methylbenzonitrile depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The presence of chlorine and fluorine atoms can enhance the compound’s reactivity and binding affinity to biological targets .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-fluoro-6-methylbenzonitrile can be compared with other similar compounds such as:
2-Chloro-4-fluorobenzonitrile: Lacks the methyl group, which may affect its reactivity and applications.
4-Fluoro-2-methylbenzonitrile: Lacks the chlorine atom, which can influence its chemical properties and uses.
2-Chloro-6-methylbenzonitrile:
These comparisons highlight the unique combination of substituents in this compound, making it a versatile and valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H5ClFN |
---|---|
Molekulargewicht |
169.58 g/mol |
IUPAC-Name |
2-chloro-4-fluoro-6-methylbenzonitrile |
InChI |
InChI=1S/C8H5ClFN/c1-5-2-6(10)3-8(9)7(5)4-11/h2-3H,1H3 |
InChI-Schlüssel |
FZEITJQFULLZQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C#N)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.